molecular formula C11H13FO3 B15220613 Benzyl 2-(2-fluoroethoxy)acetate

Benzyl 2-(2-fluoroethoxy)acetate

Katalognummer: B15220613
Molekulargewicht: 212.22 g/mol
InChI-Schlüssel: LSQVBXPRQPEOOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(2-fluoroethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to an acetate moiety through a 2-(2-fluoroethoxy) linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-fluoroethoxy)acetate typically involves the esterification of benzyl alcohol with 2-(2-fluoroethoxy)acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing side reactions and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethoxy group, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Benzyl 2-(2-fluoroethoxy)acetic acid or benzyl 2-(2-fluoroethoxy)acetaldehyde.

    Reduction: Benzyl 2-(2-fluoroethoxy)ethanol.

    Substitution: Various substituted benzyl 2-(2-fluoroethoxy)acetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-(2-fluoroethoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of Benzyl 2-(2-fluoroethoxy)acetate involves its hydrolysis to release benzyl alcohol and 2-(2-fluoroethoxy)acetic acid. These hydrolysis products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Benzyl acetate: Similar ester structure but lacks the fluoroethoxy group.

    Ethyl 2-(2-fluoroethoxy)acetate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl 2-(2-fluoroethoxy)acetate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl 2-(2-fluoroethoxy)acetate is unique due to the presence of both a benzyl group and a fluoroethoxy group, which can impart distinct chemical and physical properties. The fluoroethoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H13FO3

Molekulargewicht

212.22 g/mol

IUPAC-Name

benzyl 2-(2-fluoroethoxy)acetate

InChI

InChI=1S/C11H13FO3/c12-6-7-14-9-11(13)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI-Schlüssel

LSQVBXPRQPEOOC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)COCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.